molecular formula C9H7NO2S B12873275 1-(4-Mercaptobenzo[d]oxazol-2-yl)ethanone

1-(4-Mercaptobenzo[d]oxazol-2-yl)ethanone

Cat. No.: B12873275
M. Wt: 193.22 g/mol
InChI Key: QTEPLFSEGJXPPY-UHFFFAOYSA-N
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Description

1-(4-Mercaptobenzo[d]oxazol-2-yl)ethanone is a chemical compound with the molecular formula C9H7NO2S It is a derivative of benzoxazole, featuring a mercapto group (-SH) at the 4-position and an ethanone group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Mercaptobenzo[d]oxazol-2-yl)ethanone typically involves the reaction of 4-mercaptobenzo[d]oxazole with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Mercaptobenzo[d]oxazol-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the mercapto group in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of thioether or thioester derivatives.

Scientific Research Applications

1-(4-Mercaptobenzo[d]oxazol-2-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Mercaptobenzo[d]oxazol-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The ethanone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the mercapto group, making it less reactive in certain chemical reactions.

    4-Mercaptobenzo[d]oxazole:

Uniqueness

1-(4-Mercaptobenzo[d]oxazol-2-yl)ethanone is unique due to the presence of both the mercapto and ethanone groups, which confer distinct reactivity and versatility. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

1-(4-sulfanyl-1,3-benzoxazol-2-yl)ethanone

InChI

InChI=1S/C9H7NO2S/c1-5(11)9-10-8-6(12-9)3-2-4-7(8)13/h2-4,13H,1H3

InChI Key

QTEPLFSEGJXPPY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C=CC=C2S

Origin of Product

United States

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